molecular formula C19H18N2O2 B5722382 N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide

N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide

Cat. No. B5722382
M. Wt: 306.4 g/mol
InChI Key: WQLZRBVLWKBSBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide involves multiple steps, including the acylation of quinoline derivatives and subsequent modifications to introduce the dimethylbenzamide group. A key approach for synthesizing related compounds involves reacting methylbenzoyl chloride or methylbenzoic acid with amino alcohols under controlled conditions, followed by characterizing the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, as well as by X-ray analysis for structural confirmation (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of this compound and related compounds is often analyzed using single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations. These studies reveal the presence of specific structural motifs, such as N,O-bidentate directing groups, which are crucial for understanding the compound's reactivity and potential for metal-catalyzed C–H bond functionalization reactions. Such detailed structural insights help in understanding the electronic and steric factors influencing the compound's chemical behavior (Karabulut et al., 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging its unique structural features. Its N,O-bidentate directing group makes it a suitable candidate for metal-catalyzed C–H bond functionalization reactions. Additionally, the compound's ability to participate in different chemical reactions, such as Claisen rearrangements and interactions with different oxidizing agents, showcases its chemical versatility and potential for synthesis of diverse organic molecules (Grundon & Ramachandran, 1985).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are essential for its handling and application in various chemical processes. These properties are influenced by the compound's molecular structure and intermolecular interactions within the crystal lattice, as revealed through X-ray diffraction studies and molecular modeling (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability under various conditions, and potential for forming derivatives through chemical modifications, are of great interest. Studies on related compounds highlight the importance of specific functional groups in determining the compound's reactivity towards nucleophiles, electrophiles, and other chemical agents, thereby guiding its applications in synthetic organic chemistry (Al Mamari & Al Lawati, 2019).

properties

IUPAC Name

N,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-7-3-5-9-16(13)19(23)21(2)12-15-11-14-8-4-6-10-17(14)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLZRBVLWKBSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)CC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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